4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo-

描述

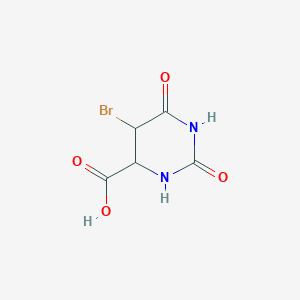

4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- is a chemical compound with the molecular formula C5H5BrN2O4. It is an intermediate in the synthesis of orotic acid monohydrate, which is used in the preparation of therapeutic agents for chronic obstructive pulmonary disease (COPD) treatment .

属性

IUPAC Name |

5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHXMCSPQHQVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)NC1=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482171 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58668-21-6 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Maleyl Urea to Form the Brominated Intermediate

The key synthetic step involves the bromination of maleyl urea to introduce the bromine atom at the 5-position of the hexahydropyrimidine ring. This is achieved by in situ generation of bromine from sodium bromide and hydrogen peroxide, which provides a safer and more controlled bromination environment compared to using elemental bromine directly.

-

- Maleyl urea (starting material)

- Sodium bromide (NaBr)

- Hydrogen peroxide (H2O2) as an oxidizing agent to generate bromine in situ

- Strong base (e.g., NaOH) for subsequent reaction steps

- Concentrated hydrochloric acid (HCl) for acidification

-

- The bromine is generated in situ by the reaction of sodium bromide and hydrogen peroxide.

- After completion of bromination, a strong base is added.

- The reaction mixture is maintained at 62–64 °C to ensure completion.

- Acidification with concentrated HCl yields the brominated product.

-

- Avoids direct handling of elemental bromine, reducing hazards.

- The in situ generation of bromine ensures uniform and mild reaction conditions.

- Sodium bromide is recyclable, minimizing hazardous waste.

- Improved yield and product quality due to controlled bromination.

- The process allows recovery and reuse of acetic acid formed during synthesis, reducing emissions.

Subsequent Elimination and Acidification to Obtain the Target Compound

Following bromination, the intermediate 5-bromohexahydro-2,6-dioxo-pyrimidine-4-carboxylic acid undergoes elimination under strong alkaline conditions, removing a hydrogen bromide molecule to refine the structure. Acidification then stabilizes the final compound.

- Key Steps:

- Elimination reaction under strong alkaline conditions to remove HBr.

- Acidification to obtain the pure 4-pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo-.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Outcome | Notes |

|---|---|---|---|

| 1 | Maleyl urea + NaBr + H2O2 (in situ Br2 generation) | Brominated intermediate (5-bromo derivative) | Mild, uniform bromination; safer than elemental Br2 |

| 2 | Addition of strong base, heating at 62–64 °C | Elimination of HBr; formation of intermediate | Ensures completion of elimination |

| 3 | Acidification with concentrated HCl | Final compound: 4-pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- | Purification and stabilization |

Research Findings and Process Optimization

- The in situ bromine generation method reduces the risk associated with elemental bromine and improves reaction control.

- Recycling of sodium bromide and acetic acid byproducts contributes to environmental sustainability and cost efficiency.

- The reaction temperature (62–64 °C) is critical for reaction completeness and yield optimization.

- The method yields a white needle-like crystalline product with high purity, melting point 345–346 °C (decomposition), and good solubility properties.

- This preparation approach is scalable and suitable for industrial synthesis due to its safety and environmental benefits.

Comparative Notes on Alternative Methods

Currently, no alternative preparation methods for this specific brominated pyrimidinecarboxylic acid derivative are extensively documented in the literature. However, related pyrimidine derivatives are often synthesized via halogenation of pyrimidine precursors or through multi-step synthetic routes involving chlorination or substitution reactions. The described method stands out for its direct bromination approach with in situ bromine generation, which is both efficient and safer.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Maleyl urea |

| Bromine Source | Sodium bromide + hydrogen peroxide (in situ Br2) |

| Reaction Temperature | 62–64 °C |

| Reaction Medium | Aqueous with strong base and subsequent acidification |

| Key Reaction Type | Bromination, elimination, acidification |

| Product | 4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- |

| Yield | Improved yield compared to elemental bromine method |

| Safety | Reduced risk by avoiding elemental bromine |

| Environmental Impact | Sodium bromide recyclable; reduced hazardous waste |

化学反应分析

4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution with amines can yield amino derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, N-bromosuccinimide, amines, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- is extensively used as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it valuable in developing new compounds.

Biology

The compound is studied for its biological activities. Research indicates that it may interact with various biomolecules, potentially influencing metabolic pathways. Understanding these interactions can lead to insights into its therapeutic potential.

Medicine

One of the most notable applications is in developing therapeutic agents for chronic obstructive pulmonary disease (COPD). The compound serves as a precursor in synthesizing orotic acid monohydrate, which has been linked to treatments for this condition.

Industrial Applications

In industrial settings, 4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- is utilized in producing various chemicals and materials. Its versatility allows it to be integrated into processes requiring specific chemical characteristics.

-

Therapeutic Development for COPD :

- A study highlighted the synthesis of orotic acid derivatives using 4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo-. These derivatives exhibited promising results in preclinical models for treating COPD symptoms.

-

Biological Activity Investigation :

- Research focused on the interaction of this compound with enzymes involved in nucleotide metabolism. The findings suggested potential roles in modulating metabolic pathways relevant to cancer research.

-

Industrial Application :

- A case study documented the use of this compound in synthesizing agrochemicals that enhance crop yield while minimizing environmental impact. The efficiency of using this intermediate was emphasized in large-scale production scenarios.

作用机制

The mechanism of action of 4-pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as a precursor to other biologically active molecules, influencing various biochemical pathways .

相似化合物的比较

4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- can be compared with other similar compounds such as:

Orotic Acid: A precursor in the biosynthesis of pyrimidine nucleotides.

5-Aminoorotic Acid: An amino derivative of orotic acid with potential biological activities.

5-Bromo-2,4-Dioxohexahydropyrimidine-6-Carboxylic Acid: A structurally similar compound with different functional groups.

The uniqueness of 4-pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- lies in its specific bromine substitution and its role as an intermediate in the synthesis of therapeutic agents .

生物活性

4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- (CAS Number: 58668-21-6) is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₅BrN₂O₄

- Molecular Weight : 237.01 g/mol

- CAS Number : 58668-21-6

Overview of Biological Activity

This compound is primarily recognized as an intermediate in the synthesis of orotic acid monohydrate, which is important for developing therapeutic agents for chronic obstructive pulmonary disease (COPD) treatment. The biological activity of 4-pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- can be attributed to its structural features, including the bromine substitution and the pyrimidine ring.

The mechanism of action involves interactions with specific molecular targets, likely influencing various biochemical pathways. The bromine atom enhances reactivity, allowing for nucleophilic substitutions that may lead to biologically active derivatives. This compound may also participate in oxidation and reduction reactions under specific conditions .

Biological Applications

- Pharmaceutical Development : As a precursor to orotic acid derivatives, this compound plays a crucial role in synthesizing drugs aimed at treating respiratory diseases.

- Research Applications : It is utilized in studies investigating its interactions with biomolecules and potential therapeutic effects against various diseases.

Case Study 1: COPD Treatment

A study evaluating the efficacy of orotic acid derivatives, including those synthesized from 4-pyrimidinecarboxylic acid, demonstrated significant improvements in lung function among COPD patients. The study highlighted the importance of these compounds in reducing inflammation and enhancing respiratory function.

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of 4-pyrimidinecarboxylic acid exhibit antimicrobial properties against various bacterial strains. A comparative analysis showed that brominated compounds had enhanced activity compared to their non-brominated counterparts, suggesting that the bromine substitution may contribute to increased potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Orotic Acid | Precursor in nucleotide biosynthesis | Essential for DNA/RNA synthesis |

| 5-Aminoorotic Acid | Amino derivative of orotic acid | Potential anti-inflammatory properties |

| 5-Bromo-2,4-Dioxohexahydropyrimidine | Similar structure with different functional groups | Variable biological activities |

The unique structural characteristics of 4-pyrimidinecarboxylic acid, particularly the presence of bromine, differentiate it from similar compounds and enhance its potential applications in medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 5-bromohexahydro-2,6-dioxo-4-pyrimidinecarboxylic acid, and how can regioselectivity be ensured during bromination?

- Methodological Answer : Synthesis requires careful control of bromination conditions due to the reactivity of the hexahydro-pyrimidine core. Optimizing reaction temperature (e.g., 0–5°C) and using selective brominating agents like N-bromosuccinimide (NBS) in anhydrous DMF can minimize side reactions. Post-synthesis purification via preparative HPLC with a C18 column and acetonitrile/water mobile phase is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve stereochemistry. For purity, use reversed-phase HPLC with UV detection at 254 nm, referencing retention times against known analogs (e.g., 2,6-diamino-5-methylpyrimidine-4-carboxylic acid) .

Q. What analytical techniques are suitable for studying its stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition profiles and UV-Vis spectroscopy to monitor degradation products. For pH-dependent stability, employ buffer solutions (pH 1–12) and analyze hydrolytic products via LC-MS .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights can be derived?

- Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at the pyrimidine C-5 position. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map charge distribution and compare reaction pathways with non-brominated analogs. Experimental validation via kinetic studies (e.g., monitoring SN2 reactions with thiols) can corroborate computational findings .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Conflicting NMR data may arise from dynamic rotational isomerism. Perform variable-temperature NMR (VT-NMR) experiments (e.g., −40°C to 80°C) to freeze conformers and assign signals. Compare results with X-ray crystallography data if single crystals are obtainable .

Q. How can this compound’s interaction with biological targets (e.g., enzymes) be systematically evaluated?

- Methodological Answer : Use fluorescence quenching assays (e.g., human serum albumin binding studies) with Stern-Volmer analysis to quantify binding constants. Pair with molecular docking simulations (AutoDock Vina) to identify potential binding pockets and validate via site-directed mutagenesis .

Data Contradiction & Experimental Design

Q. How to address discrepancies in reported solubility data for polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods with saturated solutions in solvents like DMSO, ethanol, and chloroform. Analyze via UV spectrophotometry at λmax (determined experimentally) and cross-validate with computational solubility parameters (e.g., Hansen solubility parameters) .

Q. What experimental controls are essential when studying its catalytic or inhibitory effects in enzymatic assays?

- Methodological Answer : Include negative controls (e.g., reaction without substrate) and positive controls (e.g., known inhibitors like allopurinol for xanthine oxidase). Use enzyme kinetics (Michaelis-Menten plots) to distinguish between competitive and non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。